9-Acridinamine, N-octyl-
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Overview
Description
9-Acridinamine, N-octyl- is a chemical compound with the molecular formula C21H26N2. It is a derivative of acridine, a heterocyclic organic compound. The structure of 9-Acridinamine, N-octyl- includes an acridine core with an amino group at the 9th position and an octyl group attached to the nitrogen atom. This compound is known for its applications in various scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Acridinamine, N-octyl- typically involves the reaction of 9-acridinamine with an octyl halide under basic conditions. The reaction can be carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of 9-Acridinamine, N-octyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction parameters such as temperature, pressure, and reaction time are carefully controlled to achieve the desired outcome.
Chemical Reactions Analysis
Types of Reactions
9-Acridinamine, N-octyl- undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The octyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced amines, and substituted acridines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
9-Acridinamine, N-octyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 9-Acridinamine, N-octyl- involves its interaction with biological molecules such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function. This intercalation can lead to the inhibition of DNA replication and transcription, making it a potential candidate for anticancer therapy. Additionally, the compound can interact with proteins, affecting their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
9-Aminoacridine: A parent compound with similar structural features but without the octyl group.
9-Methylacridine: A derivative with a methyl group instead of an octyl group.
9-Carboxyacridine: A derivative with a carboxyl group at the 9th position.
Uniqueness
9-Acridinamine, N-octyl- is unique due to the presence of the octyl group, which imparts distinct chemical and physical properties. This modification enhances its lipophilicity, making it more suitable for certain biological applications compared to its analogs.
Properties
CAS No. |
111782-80-0 |
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Molecular Formula |
C21H26N2 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
N-octylacridin-9-amine |
InChI |
InChI=1S/C21H26N2/c1-2-3-4-5-6-11-16-22-21-17-12-7-9-14-19(17)23-20-15-10-8-13-18(20)21/h7-10,12-15H,2-6,11,16H2,1H3,(H,22,23) |
InChI Key |
ZGGVGGSBCHXRLU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCNC1=C2C=CC=CC2=NC3=CC=CC=C31 |
Origin of Product |
United States |
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